Compound Description: Nifedipine, a dihydropyridine derivative, serves as a potent calcium channel antagonist. Its therapeutic applications include treating angina pectoris and hypertension. []
Nicardipine
Compound Description: Nicardipine, classified as a 1,4-dihydropyridine derivative, exhibits calcium channel antagonist properties and finds application in managing angina and hypertension. [, , ]
Relevance: Similar to nifedipine, nicardipine is frequently used as a reference compound in studies investigating the calcium channel antagonist activities of novel dihydropyridine derivatives. This frequent comparison underscores the significance of the 1,4-dihydropyridine scaffold in developing calcium channel antagonists, with modifications to the substituents on this core structure being a key strategy in optimizing pharmacological properties. Researchers often compare the potency and selectivity of new compounds, like dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, against nicardipine to assess their potential as therapeutic agents. [, , ]
Nimodipine
Compound Description: Nimodipine, belonging to the 1,4-dihydropyridine class, is recognized for its calcium channel blocking properties. It serves as a reference drug in assessing the lipophilicity of novel compounds. [, ]
Relevance: Studies utilize nimodipine as a benchmark for comparing the lipophilicity of newly synthesized compounds, including potential calcium channel antagonists. The lipophilicity of a drug significantly influences its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Researchers often determine the partition coefficient (Kp) of novel compounds, such as dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, using nimodipine as a reference to understand their potential behavior in biological systems. This comparative approach aids in predicting the drug-like properties and potential therapeutic utility of novel compounds. [, ]
Compound Description: This compound, a 1,4-dihydropyridine derivative, has demonstrated antihypertensive effects in spontaneously hypertensive rats and exhibits inhibitory activity against [3H]nimodipine binding in rat cardiac membrane homogenates. Notably, the (4S)-(+)-enantiomer has been identified as the active form. [, ]
Relevance: This compound shares a structural kinship with dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate through their common 1,4-dihydropyridine core, albeit with different substituents. The research on this compound underscores the significance of stereochemistry in biological activity within this class of molecules. Its antihypertensive effects, mediated through calcium channel antagonism, further emphasize the importance of exploring structural variations within the dihydropyridine scaffold for developing novel therapeutic agents. [, ]
Compound Description: NKY-722, a water-soluble dihydropyridine derivative, has demonstrated potent calcium antagonist activity in various isolated canine arteries, exhibiting a potency order of basilar > coronary > mesenteric > intrarenal arteries. []
Relevance: This compound's structural similarity to dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, specifically the shared dihydropyridine moiety and the presence of a substituted piperazine ring, highlights the exploration of diverse substituents in modulating the activity and selectivity of calcium channel antagonists. NKY-722's demonstrated effects on vascular tissues further underscore the therapeutic potential of compounds within this structural class. []
Compound Description: TC-81 is a calcium antagonist that has been the subject of pharmacokinetic studies in rats and dogs. It is well-absorbed after oral administration and exhibits a biphasic elimination profile. [, ]
Relevance: TC-81, with its 1,4-dihydropyridine core, is structurally related to dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The research focusing on TC-81's absorption, distribution, metabolism, and excretion provides valuable insights into the pharmacokinetic behavior of dihydropyridine-based calcium channel antagonists. [, ]
Compound Description: MN9202 has shown effects on red blood cell (RBC) cytosolic free calcium transport and lipid peroxidation in thrombosis-induced rats. It reduced RBC cytosolic free calcium concentration and inhibited membrane lipid peroxidation, suggesting a potential link to improved RBC deformability. []
Relevance: Although structurally similar to dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate due to the shared dihydropyridine core, MN9202's research highlights an intriguing aspect of potential therapeutic benefits beyond direct calcium channel antagonism. The observed effects on RBC properties suggest a broader range of biological activities associated with this class of compounds. []
Compound Description: This radiolabeled compound was synthesized to study the metabolism and distribution of CV-4093 (2HCl) in test animals. The synthesis utilized a modified Hantzsch synthesis, starting from ethyl[3-14C]acetoacetate. []
Relevance: The structural similarity between this compound and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, particularly the dihydropyridine core and the presence of a substituted piperazine ring, emphasizes the utilization of radiolabeling techniques in elucidating the metabolic fate and distribution patterns of dihydropyridine-based calcium channel antagonists. []
Compound Description: This asymmetric 4-aryl-1,4-dihydropyridine derivative exhibits potent cerebral vasodilating activity. It showed a significant increase in vertebral blood flow after intravenous administration in anesthetized open-chest dogs. []
Relevance: This compound, along with dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, belongs to the category of 4-aryl-1,4-dihydropyridine derivatives, a class known for its calcium channel antagonist activity. The research on MPC-2101, particularly its vasodilating effects, demonstrates the potential of structural modifications within this class for targeting specific vascular beds. []
Compound Description: This asymmetric 4-aryl-1,4-dihydropyridine derivative displayed significant antihypertensive activity, as evidenced by substantial falls in systolic blood pressure after oral administration in conscious spontaneously hypertensive rats. []
Relevance: The structural analogy between MPC-1304 and dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, specifically the shared 4-aryl-1,4-dihydropyridine scaffold, underscores the importance of exploring structural diversity within this class for developing antihypertensive agents. []
Compound Description: This group of compounds, featuring a pyridinyl substituent at the 4-position of the dihydropyridine ring, was synthesized and evaluated for their calcium channel antagonist activity. The study revealed a structure-activity relationship where the potency varied with the position of the nitrogen atom on the pyridine ring (2-pyridinyl > 3-pyridinyl > 4-pyridinyl). []
Relevance: These compounds share the dihydropyridine core with dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, highlighting the exploration of heterocyclic substituents, such as pyridine and thiophene, at the 4-position for their influence on calcium channel antagonist activity. []
Compound Description: This series of compounds, incorporating an imidazole ring in their structure, was synthesized using a multicomponent, one-pot Hantzsch reaction catalyzed by L-proline. []
Relevance: Although structurally distinct from dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate in terms of the specific heterocyclic substituent, these compounds highlight the broader application of the Hantzsch reaction in synthesizing diverse dihydropyridine derivatives. The use of L-proline as a catalyst in this synthesis emphasizes the growing trend of employing environmentally benign methods in organic synthesis. []
Compound Description: DHM9, a dihydropyridine calcium antagonist, was investigated for its effects on arrhythmias in early myocardial ischemia. Unlike nifedipine, DHM9 did not exhibit significant antiarrhythmic activity in a rat model. []
Relevance: The comparison between DHM9 and nifedipine in the context of antiarrhythmic activity provides valuable insights into the structure-activity relationships within the dihydropyridine class. This comparison suggests that subtle structural differences, even within the same pharmacophore, can lead to significant variations in pharmacological activity. []
Compound Description: Nitrendipine, a calcium antagonistic 1,4-dihydropyridine derivative, has been studied for its antihypertensive properties. Pharmacokinetic investigations in rats identified several major metabolites, providing insights into its metabolic pathway, which involves oxidation, saponification, and hydroxylation. []
Relevance: Nitrendipine, sharing the core dihydropyridine structure with dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, serves as a relevant example for understanding the metabolic transformations dihydropyridines undergo in biological systems. These metabolic pathways are crucial considerations in drug design and development. []
Compound Description: This series of compounds, characterized by the presence of a nitrooxyalkyl group, was synthesized and evaluated for their calcium channel antagonist activities. []
Relevance: While structurally distinct from dimethyl 1-(3-chloro-4-fluorophenyl)-4-(5-methyl-2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate, these compounds illustrate the continuous exploration of structural modifications in the pursuit of novel calcium channel antagonists. The incorporation of a nitrooxyalkyl group represents a strategy to modulate pharmacological properties and potentially enhance therapeutic efficacy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.